Product packaging for 1,2,3,4,5,6,7,8-Octahydroacridine(Cat. No.:CAS No. 1658-08-8)

1,2,3,4,5,6,7,8-Octahydroacridine

Cat. No.: B159204
CAS No.: 1658-08-8
M. Wt: 187.28 g/mol
InChI Key: LLCXJIQXTXEQID-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octahydroacridine, also known as this compound, is a useful research compound. Its molecular formula is C13H17N and its molecular weight is 187.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17N B159204 1,2,3,4,5,6,7,8-Octahydroacridine CAS No. 1658-08-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5,6,7,8-octahydroacridine
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InChI

InChI=1S/C13H17N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LLCXJIQXTXEQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(CCCC3)C=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00862726
Record name Octahydroacridine
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Molecular Weight

187.28 g/mol
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Physical Description

Beige crystalline solid; [Aldrich MSDS]
Record name 1,2,3,4,5,6,7,8-Octahydroacridine
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CAS No.

1658-08-8
Record name 1,2,3,4,5,6,7,8-Octahydroacridine
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Record name 1,2,3,4,5,6,7,8-Octahydroacridine
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Record name Octahydroacridine
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Record name 1,2,3,4,5,6,7,8-octahydroacridine
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Synthetic Methodologies and Reaction Pathways of 1,2,3,4,5,6,7,8 Octahydroacridine

Homogeneous Catalysis for Acridine (B1665455) Reduction

Homogeneous catalysts offer a high degree of selectivity in the reduction of polynuclear heteroaromatic compounds like acridine. acs.org One notable example involves the use of a bis(dihydrogen) complex, [RuH₂(η²-H₂)₂(PCy₃)₂], which effectively catalyzes the regioselective hydrogenation of acridine. researchgate.netacs.org Under mild conditions of 80 °C and 3 bar of H₂, this ruthenium complex facilitates the reduction of acridine to 1,2,3,4-tetrahydroacridine (B1593851), which is then more slowly saturated to yield 1,2,3,4,5,6,7,8-octahydroacridine, leaving the nitrogen-containing ring intact. researchgate.netacs.org The reaction is believed to proceed through an intermediate where the acridine molecule is coordinated to the ruthenium center. researchgate.net Another ruthenium-based catalyst precursor, [RuH(CO)(NCMe)₂(PPh₃)₂]BF₄, has also been shown to be an efficient and regioselective catalyst for the hydrogenation of acridine under relatively mild conditions (125 °C, 4 atm H₂). researchgate.net

Heterogeneous Catalysis for Selective Hydrogenation

Heterogeneous catalysts are widely employed for the hydrogenation of acridine due to their operational simplicity and ease of separation from the reaction mixture. Palladium on alumina (B75360) (Pd/Al₂O₃) is a commonly used catalyst for this purpose. researchgate.netrsc.org The hydrogenation of acridine over a commercial Pd/Al₂O₃ catalyst has been studied kinetically and stereochemically, revealing a consecutive reaction pathway. researchgate.netrsc.org This pathway involves the initial formation of 9,10-dihydroacridine, which then isomerizes to 1,2,3,4-tetrahydroacridine before further hydrogenation to this compound. researchgate.netrsc.org The selectivity of the reaction can be controlled by adjusting the reaction conditions, such as temperature. rsc.org At lower temperatures (150 °C), the product distribution is governed by the kinetics of the reaction, while at higher temperatures (250 °C), the thermodynamically more stable products are favored. rsc.org

Other heterogeneous catalysts, such as those based on rhodium (Rh/Al₂O₃) and sulfided nickel-molybdenum (B8610338) on alumina (NiMo/Al₂O₃), have also been investigated. researchgate.netoup.com The presence of substituents on the acridine ring can significantly influence the reduction pathway and the final products. researchgate.netlookchem.com For instance, the hydrogenation of unsubstituted acridine over Rh/Al₂O₃ leads to complete conversion, while the presence of a pyrrolidino substituent can direct the reduction to specific rings. researchgate.net Over a sulfided NiMo/Al₂O₃ catalyst at high pressure, acridine is preferentially converted to this compound at temperatures above 300°C. oup.com

Regioselective Hydrogenation Mechanisms

The regioselectivity observed in the hydrogenation of acridine is a key aspect of these synthetic routes. With certain homogeneous ruthenium catalysts, the hydrogenation preferentially occurs on the outer carbocyclic rings, leaving the central nitrogen-containing pyridine (B92270) ring intact. researchgate.netacs.org This selectivity is attributed to the coordination of the acridine to the metal center, which directs the hydrogen attack. nih.gov For example, the Chaudret's electron-rich ruthenium complex is thought to favor an η⁴-arene coordination, leading to the reduction of the external carbocyclic rings. nih.gov

In heterogeneous catalysis, the reaction pathway often involves a series of hydrogenation and isomerization steps. researchgate.netrsc.org The initial reduction of acridine can lead to 9,10-dihydroacridine, which can then isomerize to the more stable 1,2,3,4-tetrahydroacridine. researchgate.netacs.org Subsequent hydrogenation of this intermediate yields the desired this compound. researchgate.netacs.org The specific intermediates and the final product distribution are influenced by the catalyst, solvent, and reaction temperature. researchgate.netrsc.org

Structural Elucidation and Conformational Analysis of 1,2,3,4,5,6,7,8 Octahydroacridine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular architecture of 1,2,3,4,5,6,7,8-octahydroacridine. Techniques such as NMR, FTIR, Mass Spectrometry, and UV-Visible spectroscopy provide complementary information for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals in this compound and its derivatives.

Complete ¹H NMR chemical shift assignments for the parent compound and its substituted analogues have been achieved using 400 MHz ¹H NMR spectra, supplemented by proton-proton decoupling, Heteronuclear Multiple Quantum Coherence (HMQC), and Nuclear Overhauser Effect Difference Spectroscopy (NOEDIFF) experiments. researchgate.netspectroteam.ro For the unsubstituted this compound, the protons of the saturated rings show characteristic signals. The protons at positions 1 and 8 (H-1,8) and 4 and 5 (H-4,5) typically appear as triplets, while the protons at positions 2, 3, 6, and 7 (H-2,3,6,7) present as multiplets. researchgate.net

The ¹³C NMR spectra have also been thoroughly assigned. researchgate.netspectroteam.ronih.gov The chemical shifts are sensitive to substitution on the acridine (B1665455) core, particularly at the 9-position, and to N-oxidation. researchgate.netnih.gov A good linear correlation has been observed between the ¹³C chemical shifts of the aromatic carbons in 9-substituted octahydroacridines and their corresponding N-oxides. researchgate.netnih.gov

Detailed NMR data for this compound are presented below.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H-1, H-82.69 (t)26.6
H-2, H-71.73 (m)22.9
H-3, H-61.87 (m)22.9
H-4, H-52.93 (t)32.4
H-96.75 (s)127.3
C-4a, C-5aNot Applicable128.0
C-8a, C-9aNot Applicable145.4
C-1, C-8Not Applicable26.6
C-2, C-7Not Applicable22.9
C-3, C-6Not Applicable22.9
C-4, C-5Not Applicable32.4
C-9Not Applicable127.3
Data sourced from studies conducted in CDCl₃ relative to TMS. researchgate.netspectroteam.roresearchgate.netnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is employed to identify the characteristic functional groups and vibrational modes within the molecular structure of octahydroacridine and its derivatives. The IR spectrum of a 10-(4-fluorophenyl)-3,3,6,6-tetramethyl-9-(tetrazolo[1,5-a]quinolin-4-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione derivative, for instance, shows key absorption bands at 3071 cm⁻¹ for aromatic C-H stretching, 1638 cm⁻¹ for C=O stretching, 1567 cm⁻¹ for C=N stretching, and 1222 cm⁻¹ for C-F stretching. niscpr.res.in For 9-n-butyl-1,2,3,4,5,6,7,8-octahydroacridin-4-ol, characteristic peaks are observed at 2932 cm⁻¹ and 2858 cm⁻¹ (C-H stretching). orgsyn.org In another study on thin films, FTIR was used alongside other techniques to investigate the structure of this compound. researchgate.netresearchgate.net

Interactive Data Table: Characteristic FTIR Absorption Bands for Octahydroacridine Derivatives

DerivativeFunctional GroupWavenumber (cm⁻¹)Reference
10-(4-Fluorophenyl)-3,3,6,6-tetramethyl-9-(tetrazolo[1,5-a]quinolin-4-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dioneAromatic C-H stretch3071 niscpr.res.in
C=O stretch1638 niscpr.res.in
C=N stretch1567 niscpr.res.in
C-F stretch1222 niscpr.res.in
9-n-Butyl-1,2,3,4,5,6,7,8-octahydroacridin-4-olC-H stretch2932, 2858 orgsyn.org
trans-N-Propargyl-3,7,9,9-tetramethyl-1,2,3,4,4a,9,9a,10-octahydroacridineC≡C-H stretch3286 nih.gov
C-H stretch2947, 2929, 2864 nih.gov
Aromatic C=C stretch1504 nih.gov
C-N stretch1182 nih.gov

Mass Spectrometry for Molecular Ion Validation

Mass spectrometry (MS) serves to confirm the molecular weight of this compound and its derivatives. The electron ionization (EI) mass spectrum of the parent compound shows a molecular ion peak (M+) corresponding to its molecular formula, C₁₃H₁₇N. chemicalbook.com For a trans-octahydroacridine derivative, C₂₀H₂₇N, the molecular ion was observed at m/z 281.3, confirming its molecular formula. iucr.org Similarly, the mass spectrum of a dione (B5365651) derivative, C₃₂H₃₀FN₅O₂, gave a molecular ion peak at m/z 536 (M+1), further validating its structure. niscpr.res.in

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information on the electronic transitions within the molecule. The interaction of this compound (OHA) and its derivatives with 3-carboxy-5,6-benzocoumarin has been studied using absorption and fluorescence spectroscopy. nih.gov These studies indicate the formation of a ground-state complex. nih.gov The electronic properties, and thus the UV-Visible spectra, are influenced by substituents on the acridine ring. chemrxiv.org Studies on thin films of OHA deposited by matrix-assisted pulsed laser evaporation (MAPLE) have also utilized spectroscopic ellipsometry to probe their optical properties, which are directly related to electronic transitions. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the three-dimensional structure of molecules in the solid state. The crystal structure of this compound has been determined, confirming the hydrogenation of the two external aromatic rings. acs.org In the crystalline state, the central nitrogen-containing ring is nearly planar and maintains its aromatic character. acs.org The C-C bond distances in the saturated rings are approximately 1.52 Å, and the bond angles are close to 112°, which is typical for cyclohexyl rings. acs.org

The crystal structure of a derivative, 2,2,7,7-tetramethyl-1,2,3,4,5,6,7,8-octahydroacridine-1,8-dione, has also been elucidated. nih.gov In this molecule, the cyclohexene (B86901) ring adopts a sofa conformation. nih.gov The crystal packing is stabilized by weak C-H···O hydrogen bonds and π-π stacking interactions, with a centroid-centroid distance of 3.8444 (7) Å. nih.gov

Conformational Studies of the Saturated Ring System

The conformation of the two saturated cyclohexene rings in this compound is a key structural feature. X-ray crystallographic data show that these rings are, as expected, non-planar. acs.org

In the derivative 2,2,7,7-tetramethyl-1,2,3,4,5,6,7,8-octahydroacridine-1,8-dione, the cyclohexene ring is specifically identified as having a sofa conformation. nih.gov This is characterized by one carbon atom being significantly displaced from the mean plane formed by the other five atoms of the ring. nih.gov Conformational effects can also be studied using theoretical methods and temperature-variable photoelectron spectroscopy, which can distinguish between different conformational isomers. researchgate.net

Advanced Computational Chemistry Studies on 1,2,3,4,5,6,7,8 Octahydroacridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic and structural properties of 1,2,3,4,5,6,7,8-octahydroacridine and its derivatives. These calculations offer a detailed understanding at the quantum mechanical level.

Electronic Structure Analysis (e.g., HOMO/LUMO Orbitals)

The electronic structure of this compound derivatives, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has been a key focus of DFT studies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability and reactivity. researchgate.net

A study on a series of 9-substituted this compound-N(10)-oxides employed DFT modeling to analyze their molecular structure and frontier molecular orbitals. wikipedia.org This analysis revealed that the planarity of the molecule and the presence of electron-withdrawing groups are advantageous for certain biological activities. wikipedia.org The HOMO-LUMO gap is a key indicator in these analyses, with a smaller gap often correlating with higher reactivity. researchgate.net

DFT calculations have also supported the elucidation of reaction mechanisms, such as the photoinduced electron transfer (PET) from octahydroacridine derivatives to the excited state of other molecules. nih.gov This process is fundamentally governed by the relative energies of the frontier orbitals of the interacting species.

Table 1: Representative Frontier Orbital Energies for a Substituted Octahydroacridine Derivative (Illustrative)

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap4.4
Note: This table is for illustrative purposes to represent typical outputs of DFT calculations.

Prediction of Molecular Reactivity Parameters

DFT calculations are instrumental in predicting various molecular reactivity parameters that provide a quantitative measure of a molecule's chemical behavior. These parameters, derived from the electronic structure, include chemical potential, global hardness, and electrophilicity index.

For this compound and its analogs, these DFT-derived parameters help in understanding their interaction with biological targets and their potential for various chemical transformations. For instance, the analysis of these parameters in 9-substituted octahydroacridine-N(10)-oxides has been crucial in correlating their structural features with their observed antimicrobial properties. wikipedia.org

Theoretical Insights into Reaction Mechanisms

Theoretical calculations have provided significant insights into the reaction mechanisms involving this compound, both in its synthesis and its subsequent reactions. For example, the hydrogenation of acridine (B1665455) to form this compound is influenced by substituent effects, and theoretical calculations have been used to analyze the energies of reaction intermediates and catalyst interactions, thereby explaining the observed regioselectivity. researchgate.netresearchgate.net

Furthermore, DFT has been employed to study the interaction between this compound derivatives and other molecules, confirming mechanisms like photoinduced electron transfer (PET). nih.gov In such studies, the application of theories like the Rehm-Weller-Marcus theory, supported by DFT results, allows for a comprehensive understanding of the kinetics and thermodynamics of the electron transfer process. nih.gov

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in medicinal chemistry for understanding how a ligand, such as a derivative of this compound, might interact with a biological target.

Studies have investigated the potential biological activity of various hydroacridine derivatives, including those with an octahydroacridine core, through molecular docking. dntb.gov.uanih.gov These in silico investigations have explored their potential as cholinesterase inhibitors, anti-inflammatory agents, and anticonvulsants. dntb.gov.uanih.gov

For instance, specific derivatives have been identified as promising acetylcholinesterase inhibitors. dntb.gov.uanih.gov Docking simulations have revealed high binding free energies and the formation of hydrogen bonds with key amino acid residues in the active site of the enzyme, such as Ser200 and His440. dntb.gov.uanih.gov The presence of certain structural fragments, like pyrrolidine-2,5-dione, has been shown to enhance the predicted biological activity compared to simpler acridine derivatives. dntb.gov.uanih.gov

Table 2: Molecular Docking Results for Selected Octahydroacridine Derivatives

CompoundTargetBinding Free Energy (kcal/mol)Key Interacting Residues
3-(7-bromo-9-chloro-1,2,3,4-tetrahydroacridin-4-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dioneAcetylcholinesterase-13.7Ser200, His440
(4S/4R)-4-[(3R/3S)-1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrileCyclooxygenase (Anti-inflammatory target)Favorable (details not specified)Not specified
Data sourced from a study on hydroacridine derivatives. dntb.gov.uanih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

A QSAR study has been conducted on a series of 9-substituted this compound-N(10)-oxides to model their antimicrobial activity. dntb.gov.ua The study found a good QSAR model for the activity against Candida albicans and Staphylococcus aureus. dntb.gov.ua This indicates that the structural descriptors of these compounds can be mathematically correlated with their efficacy against these specific microorganisms. QSAR models are crucial in drug discovery for prioritizing the synthesis of new compounds with potentially enhanced activity. nih.gov

Energy Framework Calculations for Intermolecular Interactions

Energy framework calculations are a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice. This analysis provides a detailed understanding of the forces that hold the molecules together in the solid state.

For a derivative of this compound, namely trans-3,7,9,9-tetramethyl-10-(prop-2-yn-1-yl)-1,2,3,4,4a,9,9a,10-octahydroacridine, energy framework calculations have been performed. nih.govnih.gov These calculations, often coupled with Hirshfeld surface analysis, revealed that the crystal packing is primarily governed by dispersive forces. nih.gov

Table 3: Intermolecular Interaction Energies for an Octahydroacridine Derivative (Illustrative)

Energy ComponentContribution (kJ/mol)
Electrostatic-54.7
Polarization-33.6
Dispersion-327
Repulsion137
Total Energy -263
Note: These values are representative of energy framework calculations for a complex organic molecule and are based on a published study on a different compound system for illustrative purposes.

Biological Activities and Medicinal Chemistry Research of 1,2,3,4,5,6,7,8 Octahydroacridine Derivatives

Investigation of Antimicrobial Activity

The antimicrobial potential of 1,2,3,4,5,6,7,8-octahydroacridine derivatives has been a key area of investigation. Research has shown that these compounds exhibit activity against a spectrum of microbial pathogens, including both bacteria and fungi.

Evaluation against Bacterial Strains

Studies have demonstrated that this compound derivatives possess inhibitory effects against various bacterial strains. For instance, certain derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli. A series of 9-substituted this compound-N(10)-oxides were assessed against several bacterial strains, with nitro- and hydroxy-N-oxides displaying the broadest spectrum of antibacterial activity. researchgate.net Another study reported that newly synthesized 9-substituted derivatives exhibited low to good antimicrobial activity, particularly against Escherichia coli ATCC 25922. researchgate.net

The introduction of different substituents onto the octahydroacridine core has been shown to significantly influence antibacterial efficacy. For example, octahydroacridine-1,8-dione derivatives have demonstrated notable antimicrobial properties. niscpr.res.in The nature and position of these substituents on the acridine (B1665455) nucleus are crucial determinants of their activity against bacteria. niscpr.res.in

Compound/DerivativeBacterial Strain(s)Activity/Findings
This compound derivativesStaphylococcus aureus, Escherichia coliEffective inhibition observed.
9-Nitro-1,2,3,4,5,6,7,8-octahydroacridine-N(10)-oxideVarious bacterial strainsBroad spectrum of antibacterial activity. researchgate.net
9-Hydroxy-1,2,3,4,5,6,7,8-octahydroacridine-N(10)-oxideVarious bacterial strainsBroad spectrum of antibacterial activity. researchgate.net
9-Amino-1,2,3,4,5,6,7,8-octahydroacridine-N(10)-oxideVarious bacterial strainsShowed notable antibacterial activity. researchgate.net
9-Substituted this compound derivativesEscherichia coli ATCC 25922Exhibited low to good antimicrobial activity. researchgate.net
Octahydroacridine-1,8-dione derivativesVarious bacterial strainsSignificant antimicrobial properties. niscpr.res.in

Evaluation against Fungal Strains

In addition to their antibacterial effects, this compound derivatives have been evaluated for their activity against fungal pathogens. Research has indicated that these compounds can effectively inhibit the growth of various fungi. For instance, a series of 9-substituted this compound-N(10)-oxides were tested against a panel of fungal strains, demonstrating their potential as antifungal agents. researchgate.net

The structural features of these derivatives play a significant role in their antifungal potency. Studies on octahydroacridine-1,8-diones containing a tetrazolo[1,5-a]quinoline (B14009986) moiety have highlighted their potential as antifungal agents. niscpr.res.in

Compound/DerivativeFungal Strain(s)Activity/Findings
This compound derivativesVarious fungal strainsEffective inhibition observed.
9-Substituted this compound-N(10)-oxidesVarious fungal strainsShowed microbicidal and anti-pathogenic features. researchgate.net
Octahydroacridine-1,8-diones with tetrazolo[1,5-a]quinolineNot specifiedPotent antifungal activity suggested. niscpr.res.in

Mechanisms of Microbial Cell Membrane Disruption

One of the proposed mechanisms for the antimicrobial action of this compound derivatives involves the disruption of microbial cell membranes. The structural characteristics of these compounds, particularly their lipophilicity and the presence of specific functional groups, are thought to facilitate their interaction with and subsequent damage to the microbial cell envelope. This disruption can lead to leakage of intracellular components and ultimately, cell death.

Inhibition of Essential Microbial Metabolic Processes

Beyond membrane disruption, this compound derivatives are also believed to exert their antimicrobial effects by inhibiting essential microbial metabolic processes. These compounds may interfere with vital enzymatic pathways or disrupt nutrient uptake, thereby hindering the growth and proliferation of the microorganisms. The specific metabolic targets can vary depending on the derivative and the microbial species.

Anti-biofilm Effects

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix, making them notoriously resistant to conventional antimicrobial agents. Research has shown that some this compound derivatives exhibit anti-biofilm activity. For example, a study on new 9-substituted derivatives demonstrated a moderate anti-biofilm effect against Pseudomonas aeruginosa ATCC 27857 and Escherichia coli ATCC 25922. researchgate.net The minimal biofilm eradication concentration (MBEC) was determined to assess the lowest concentration of the compound that could inhibit biofilm development. researchgate.net

Anticancer Research and Apoptosis Induction

The therapeutic potential of this compound derivatives extends to the field of oncology. Studies have investigated their anticancer properties, revealing their ability to induce apoptosis, or programmed cell death, in cancer cells.

The mechanism of apoptosis induction by these compounds is thought to involve the activation of caspases, a family of proteases that play a crucial role in the apoptotic pathway. Furthermore, molecular docking studies have suggested that derivatives of this compound can effectively bind to specific molecular targets that are relevant to cancer, which could enhance their therapeutic potential. The nature and position of substituents on the acridine nucleus are also critical in determining their activity against tumor cells. niscpr.res.in

Compound/DerivativeCancer Cell Line(s)Activity/Findings
This compound derivativesNot specifiedInduces apoptosis through caspase activation.
Octahydroacridine-1,8-dione derivativesNot specifiedActivity against tumor cells depends on substituent nature and position. niscpr.res.in

Modulatory Effects on Apoptotic Pathways

Derivatives of this compound have been investigated for their ability to induce apoptosis, or programmed cell death, in cancer cells. A key mechanism through which these compounds exert their anticancer effects is by modulating the intricate pathways that control apoptosis. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, acting as a critical checkpoint for mitochondrial-mediated apoptosis. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these opposing factions within a cell often determines its fate.

While direct studies on the specific effects of this compound derivatives on the expression levels of individual Bcl-2 family proteins are not extensively detailed in the available literature, the induction of apoptosis by these compounds suggests an indirect influence on this critical pathway. For instance, the pro-apoptotic activity of some anticancer agents is known to involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, a point of no return in the apoptotic cascade. It is plausible that octahydroacridine derivatives could mediate their effects through similar mechanisms, a hypothesis that warrants further investigation.

Caspase Activation Studies

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. These enzymes are present in the cell as inactive zymogens (procaspases) and are activated in a hierarchical cascade in response to apoptotic stimuli. This cascade ultimately leads to the cleavage of a multitude of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

Research has indicated that this compound derivatives can induce apoptosis through the activation of caspases. The activation of initiator caspases, such as caspase-9, is typically associated with the intrinsic (mitochondrial) apoptotic pathway. The release of cytochrome c from the mitochondria leads to the formation of the apoptosome, a protein complex that recruits and activates procaspase-9. Activated caspase-9 then proceeds to activate effector caspases, such as caspase-3.

Effector caspases, like caspase-3, are responsible for the execution phase of apoptosis. Once activated, they cleave a broad range of cellular proteins, leading to the dismantling of the cell. The ability of certain compounds to directly activate procaspase-3 is a promising anti-cancer strategy. While specific studies detailing the direct activation of individual caspases by this compound derivatives are limited, their established pro-apoptotic activity strongly implies the involvement of this critical enzyme family.

Targeting Cancer-Related Molecular Pathways

The anticancer activity of this compound derivatives extends to their ability to interfere with key molecular pathways that are frequently dysregulated in cancer.

p53 Signaling Pathway: The tumor suppressor protein p53 plays a crucial role in preventing cancer formation and is often referred to as the "guardian of the genome." In response to cellular stress, such as DNA damage, p53 can halt the cell cycle to allow for repair or, if the damage is too severe, initiate apoptosis. nih.govthermofisher.com The activation of p53 is a key mechanism for the action of many anticancer drugs. While direct evidence of this compound derivatives directly activating the p53 pathway is not yet abundant, their ability to induce apoptosis suggests a potential link.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. nih.govnih.govesmed.org Aberrant activation of the MAPK pathway is a common feature of many cancers, making it an attractive target for therapeutic intervention. This pathway consists of several key kinases, including ERK, JNK, and p38. The modulation of this pathway by small molecules can lead to the inhibition of cancer cell growth and the induction of apoptosis. mdpi.com Although specific studies detailing the effects of this compound derivatives on the MAPK pathway are limited, the broad anticancer profile of this class of compounds suggests that this pathway may be a relevant target.

Cholinesterase Inhibition Studies

Beyond their anticancer properties, derivatives of this compound have been extensively studied as inhibitors of cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132). This activity is particularly relevant for the development of drugs for neurodegenerative diseases like Alzheimer's disease, where a decline in acetylcholine levels is a key pathological feature.

Acetylcholinesterase (AChE) Inhibition Mechanisms

Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. Inhibition of AChE increases the levels and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. Several derivatives of the related compound 1,2,3,4-tetrahydroacridine (B1593851) (tacrine) have shown potent anti-acetylcholinesterase activity. nih.gov

Kinetic studies of related cholinesterase inhibitors have often revealed a "mixed-type" inhibition. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking studies have provided insights into the binding modes of these inhibitors within the active site of AChE. For instance, a 3-(7-bromo-9-chloro-1,2,3,4-tetrahydroacridin-4-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione derivative showed a high binding free energy and formed hydrogen bonds with key amino acid residues, Ser200 and His440, in the active site of AChE. researchgate.netucj.org.ua

Butyrylcholinesterase (BChE) Inhibition Mechanisms

Butyrylcholinesterase (BChE) is another enzyme capable of hydrolyzing acetylcholine, and its levels are known to increase in the brains of Alzheimer's disease patients as the disease progresses. Therefore, inhibitors that can target both AChE and BChE, or selectively inhibit BChE, are of significant therapeutic interest.

Several 9-phosphorylated acridine derivatives have been identified as effective BChE inhibitors. frontiersin.org For example, the dibenzyloxy derivative 1d and its diphenethyl bioisostere 1e were found to be potent inhibitors of BChE with IC50 values of 2.90 µM and 3.22 µM, respectively. frontiersin.org Kinetic analysis of one of these derivatives demonstrated a mixed mechanism of BChE inhibition. frontiersin.org Molecular docking studies have helped to elucidate the interactions between these inhibitors and the active site of BChE. ucj.org.uafrontiersin.org

CompoundTarget EnzymeInhibitory Activity (IC50)Reference
9-phosphorylated acridine derivative 1dBChE2.90 ± 0.23 µM frontiersin.org
9-phosphorylated acridine derivative 1eBChE3.22 ± 0.25 µM frontiersin.org
9-phosphorylated acridine derivative 2dBChE6.90 ± 0.55 µM frontiersin.org

Implications for Neuropharmacological Applications

The ability of this compound derivatives to inhibit cholinesterases forms the basis of their potential application in the treatment of neurodegenerative disorders, most notably Alzheimer's disease. nih.gov By increasing the levels of acetylcholine in the brain, these compounds can help to alleviate the cognitive symptoms associated with the disease.

Furthermore, some derivatives have been shown to possess additional neuroprotective properties. These include antioxidant activity, which can help to mitigate the oxidative stress implicated in the pathogenesis of neurodegenerative diseases, and the ability to inhibit the aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease. frontiersin.org The development of multifunctional ligands based on the octahydroacridine scaffold, which can simultaneously target multiple pathological pathways, represents a promising strategy for the design of more effective treatments for Alzheimer's disease and other neurological disorders. frontiersin.orgnih.govmdpi.comkazanmedjournal.ru

Anti-inflammatory Properties and Pathway Modulation

Derivatives of this compound have emerged as potent anti-inflammatory agents. Research has demonstrated that the core octahydroacridine structure possesses inherent anti-inflammatory capabilities, which can be significantly enhanced through the introduction of specific functional groups. The modulation of inflammatory pathways is a key mechanism through which these compounds exert their effects.

In silico molecular docking studies have been employed to investigate the anti-inflammatory potential of various hydroacridine derivatives. researchgate.net These studies have examined the binding affinity of these compounds to key enzymes involved in the inflammatory cascade. For instance, certain derivatives have shown promising interactions with cyclooxygenase (COX) enzymes, which are well-established targets for anti-inflammatory drugs. mdpi.com

One notable study identified (4S/4R)-4-[(3R/3S)-1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile as a particularly effective anti-inflammatory agent. researchgate.net The incorporation of a pyrrolidine-2,5-dione fragment into the octahydroacridine structure was found to significantly increase its anti-inflammatory activity compared to the parent acridine derivatives. researchgate.net This highlights the importance of strategic molecular modifications in optimizing the therapeutic potential of this scaffold.

The mechanism of action of some anti-inflammatory compounds involves the inhibition of signaling pathways such as the TRAF6-ASK1-p38 pathway, which is dependent on reactive oxygen species (ROS). nih.gov Although this was demonstrated with a chromone (B188151) derivative, it provides a model for how acridine derivatives with antioxidant properties might modulate inflammatory responses. nih.gov By interfering with such pathways, these compounds can reduce the production of pro-inflammatory mediators like nitric oxide and various interleukins. nih.gov

DerivativeKey Structural FeatureObserved Anti-inflammatory EffectReference
General Octahydroacridine DerivativesCore scaffold with specific functional groupsEnhanced anti-inflammatory effects compared to parent acridine.
(4S/4R)-4-[(3R/3S)-1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrilePyrrolidine-2,5-dione fragmentSuperior anti-inflammatory activity. researchgate.net researchgate.net

Potential in Cardiovascular Disease Treatment

The therapeutic potential of this compound derivatives extends to the treatment of cardiovascular diseases. google.comresearchgate.net A novel compound, 1,2,3,4,5,6,7,8-octahydro-9-phenylacetamide acridine, and its pharmaceutically acceptable salts have been specifically developed for this purpose. google.com The rationale behind the design of this derivative is to enhance biological activity and improve its pharmacokinetic profile, such as absorption and slow release within the body. google.com

The structural similarity of the dihydropyridine (B1217469) moiety within the octahydroacridine scaffold to known cardiovascular agents like nifedipine (B1678770) and amlodipine (B1666008) suggests a potential mechanism of action. scielo.org.mx These dihydropyridine-based drugs are effective in the treatment of hypertension, and it is plausible that octahydroacridine derivatives could exhibit similar pharmacological effects. scielo.org.mx

Furthermore, oxidative stress is a key contributing factor to the pathogenesis of various cardiovascular diseases, including myocardial infarction and heart failure. frontiersin.org Compounds with antioxidant properties can mitigate the damage caused by reactive oxygen species in cardiomyocytes. frontiersin.org The exploration of idebenone (B1674373) derivatives, which are also heterocyclic compounds, for their ability to protect against oxidative stress-induced myocardial damage provides a promising avenue for research into octahydroacridine derivatives with similar protective effects. frontiersin.org

DerivativeProposed ApplicationPotential Mechanism of ActionReference
1,2,3,4,5,6,7,8-octahydro-9-phenylacetamide acridineTreatment of cardiovascular disorders. google.comEnhanced biological activity and improved pharmacokinetics. google.com google.com
General Octahydroacridine DerivativesHypertensionPotential calcium channel blocking activity similar to dihydropyridine drugs. scielo.org.mx scielo.org.mx
Octahydroacridine Derivatives with Antioxidant PropertiesProtection against oxidative stress-induced myocardial damageReduction of reactive oxygen species and inhibition of apoptosis-related pathways. frontiersin.org frontiersin.org

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological efficacy of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different molecular features influence their therapeutic effects and for guiding the design of more potent and selective compounds. researchgate.net

The nature and position of substituents on the octahydroacridine ring system have a profound impact on biological activity. The presence of certain organic groups, such as amino, hydroxy, and methoxy, has been shown to increase the biological activities of these compounds. mdpi.comnih.gov

For instance, in the context of carbonic anhydrase inhibition, the introduction of nitro (–NO2) and bromo (–Br) substituents on the aromatic ring of octahydroacridine derivatives was found to enhance their inhibitory potential against human carbonic anhydrase isoenzymes I and II. tandfonline.com This suggests that electron-withdrawing groups can play a significant role in modulating the biological activity of this class of compounds.

Similarly, in the development of antibacterial agents, the hybridization of the 4-aminoquinoline (B48711) core with isatin (B1672199) derivatives through a hydrazone linkage has yielded compounds with potent antibacterial properties. mdpi.com The specific substituents on the isatin moiety were found to be critical for the observed activity. mdpi.com These findings underscore the importance of substituent effects in the rational design of octahydroacridine-based therapeutic agents.

Substituent/ModificationEffect on Biological PotencyExample ApplicationReference
Amino, Hydroxy, Methoxy groupsIncreased biological activities. mdpi.comnih.govGeneral enhancement of therapeutic properties. mdpi.comnih.gov
Nitro (–NO2), Bromo (–Br) groupsEnhanced inhibitory potential. tandfonline.comCarbonic anhydrase inhibition. tandfonline.com tandfonline.com
Pyrrolidine-2,5-dione fragmentIncreased anti-inflammatory activity. researchgate.netAnti-inflammatory agents. researchgate.net researchgate.net
Isatin hybrids via hydrazone linkagePotent antibacterial properties. mdpi.comAntibacterial agents. mdpi.com mdpi.com

Electronic parameters, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also critical. researchgate.net The presence of electron-withdrawing groups can influence these parameters and, consequently, the reactivity and biological activity of the molecule. researchgate.net For example, a lower LUMO energy can enhance the electron-accepting capabilities of a compound, which may be important for its interaction with biological targets. researchgate.net

Furthermore, the presence of a π-system and a nitrogen atom with an available electron pair in the acridine ring contributes to their strong electron-donating capacity. mdpi.com These electronic characteristics are not only important for their biological activities but also for their potential applications in other fields, such as materials science. mdpi.com

Applications of 1,2,3,4,5,6,7,8 Octahydroacridine in Materials Science

Development of Nonlinear Optical (NLO) Materials

1,2,3,4,5,6,7,8-Octahydroacridine has garnered attention for its potential in creating materials with nonlinear optical (NLO) properties. These properties are crucial for applications in laser technology, optical signal modulation, and data storage. semanticscholar.org The NLO response in organic molecules like OHA is often linked to their molecular structure, which can facilitate the efficient generation of new optical frequencies. researchgate.net

Thin Film Growth Techniques (e.g., Matrix-Assisted Pulsed Laser Evaporation (MAPLE))

A key method for harnessing the NLO properties of OHA is by fabricating thin films, and Matrix-Assisted Pulsed Laser Evaporation (MAPLE) has been demonstrated as a highly effective technique for this purpose. researchgate.net MAPLE is a gentle deposition method that is well-suited for organic materials, as it minimizes chemical damage to the compound during transfer from a target to a substrate. oatext.com

In a typical MAPLE process for OHA, a frozen solution of the compound is used as the target. researchgate.net For instance, a 1% solution of OHA dissolved in a volatile solvent like methanol (B129727) is frozen using liquid nitrogen. researchgate.netresearchgate.net This frozen target is then irradiated with a pulsed laser, such as a Nd:YAG laser operating at a wavelength of 266 nm. researchgate.netresearchgate.net The laser energy is primarily absorbed by the solvent matrix, which vaporizes and carries the intact OHA molecules toward the substrate, where they form a thin film. oatext.com Studies have shown that laser fluences in the range of 0.1 to 1 J/cm² are effective for depositing smooth OHA films with a roughness of approximately 5 nm. researchgate.net

Table 1: MAPLE Deposition Parameters for this compound Thin Films

Parameter Value/Description Source(s)
Technique Matrix-Assisted Pulsed Laser Evaporation (MAPLE) , researchgate.net
Compound This compound (OHA) researchgate.net, researchgate.net
Solvent (Matrix) Methanol researchgate.net, researchgate.net
Concentration 1% OHA in solvent researchgate.net
Laser Type Nd:YAG researchgate.net
Wavelength 266 nm researchgate.net, researchgate.net
Laser Fluence 0.1–1 J/cm² researchgate.net, researchgate.net

| Substrates Used | Si wafers, ITO-covered BK7 glass | researchgate.net |

Second Harmonic Generation (SHG) Capabilities

The NLO capabilities of OHA thin films are prominently demonstrated through Second Harmonic Generation (SHG). researchgate.net SHG is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. researching.cn

Thin films of OHA grown by MAPLE have been shown to exhibit a distinct SHG signal. researchgate.netresearchgate.net This phenomenon is attributed to the conformational asymmetry of the OHA molecule. semanticscholar.orgresearchgate.net In experimental setups, a tunable Ti:sapphire laser, with maximum emission in the near-infrared spectrum (e.g., 776 nm), is used to irradiate the OHA film. researchgate.net The resulting SHG signal is then detected at half the incident wavelength; for an input of 776 nm, the emitted photons are located at 388 nm. researchgate.netresearchgate.net The intensity of the SHG signal has been observed to have a near-linear dependence on the power of the incident laser beam, which is a characteristic of this NLO effect. researchgate.net

Spectroscopic Ellipsometry for Optical Property Characterization

To fully understand and optimize the performance of OHA thin films for optical applications, their fundamental optical properties must be precisely characterized. Spectroscopic ellipsometry (SE) is a non-destructive optical technique used for this purpose. researchgate.net It measures the change in polarization of light upon reflection from a sample, providing data that can be modeled to determine properties like refractive index (n) and extinction coefficient (k), as well as film thickness and roughness. researchgate.net

SE analysis has been crucial in characterizing MAPLE-deposited OHA films. researchgate.net By modeling the experimental data obtained from SE measurements, researchers have determined the optical constants of these films. For example, at a wavelength of 500 nm, the refractive index of OHA thin films shows a dependence on the film's thickness. researchgate.net The technique allows for the generation of detailed spectra for both the refractive index and the extinction coefficient across a range of wavelengths. researchgate.net

Table 2: Optical Properties of MAPLE-Deposited OHA Thin Film

Property Value Wavelength (nm) Source(s)
Refractive Index (n) ~1.62 500 researchgate.net
Extinction Coefficient (k) ~0.01 500 researchgate.net

| Film Roughness | 5.31 nm | N/A | researchgate.net |

Note: The refractive index can vary with film thickness.

Integration into Laser Devices

The demonstrated nonlinear optical properties, particularly Second Harmonic Generation, make this compound thin films valuable components for integration into laser devices. Materials capable of SHG are essential for frequency doubling, a process that allows for the generation of laser light at shorter wavelengths than what is produced by the primary laser source. researching.cn For instance, a common near-infrared laser can be used to produce visible or ultraviolet light, which is critical for a variety of applications including optical data storage, spectroscopy, and medical imaging. semanticscholar.orgresearching.cn The development of stable, efficient OHA-based thin films offers a pathway to creating compact and potentially cost-effective frequency-converting components for advanced laser systems. semanticscholar.org

Hybrid Structures for Antimicrobial/Medical Coatings

Beyond optics, derivatives of this compound are being explored for their antimicrobial properties, leading to their use in innovative medical coatings. researchgate.net Specifically, 9-substituted OHA-N(10)-oxides have shown significant activity against various bacterial and fungal strains. researchgate.netlookchem.com Research has demonstrated that the antimicrobial efficacy can be influenced by the specific functional groups attached to the acridine (B1665455) core, with nitro- and hydroxy-N-oxides exhibiting a broad spectrum of activity. researchgate.net

To apply these antimicrobial properties in a practical setting, researchers are processing these compounds into thin films and hybrid structures. researchgate.netlookchem.com Laser-assisted techniques like MAPLE and Laser-Induced Forward Transfer (LIFT) are being used to create antimicrobial coatings for medical devices. researchgate.netlookchem.com This approach aims to provide simple, environmentally friendly, and state-of-the-art solutions to combat microbial contamination on medical surfaces. lookchem.com The creation of hybrid structures, potentially integrating OHA derivatives with other materials like nanoparticles or polymers, could further enhance the durability and effectiveness of these antimicrobial coatings. researchgate.net

Table 3: Antimicrobial Activity of 9-Substituted this compound-N(10)-Oxides

Compound Derivative Key Finding Tested Against Source(s)
Nitro-N-oxide Exhibits the largest spectrum of antibacterial activity. 12 bacterial and fungal strains researchgate.net
Hydroxy-N-oxide Also shows a large spectrum of antibacterial activity. 12 bacterial and fungal strains researchgate.net

| Amino-N-oxide | Shows notable antibacterial activity, following the nitro- and hydroxy- derivatives. | 12 bacterial and fungal strains | researchgate.net |

Future Research Directions and Translational Potential

Novel Synthetic Strategies for Enhanced Yield and Selectivity

The development of efficient and selective synthetic routes to the octahydroacridine core is paramount for facilitating further research and application. Traditional methods often require harsh conditions or result in modest yields. Modern synthetic chemistry is addressing these challenges through several innovative approaches.

One promising strategy involves the use of heterogeneous catalysts. For instance, bimetallic mesoporous ZnAl-41 catalysts have been successfully employed in the single-step vapor phase aminocyclization to produce 1,2,3,4,5,6,7,8-octahydroacridine and its 9-alkyl substituted derivatives with high selectivity. bohrium.combohrium.com This method offers an environmentally friendly alternative to traditional homogeneous catalysts, which can be difficult to separate from the reaction mixture. bohrium.com Other nanoporous materials like AlMCM-41, ZnMCM-41, and various zeolites such as USY, Hβ, HZSM-5, and H-mordenite are also being investigated for the vapor phase cyclization of cyclohexanone (B45756) with formamide (B127407) and ammonia (B1221849) to yield octahydroaminoacridine. bohrium.com

Another approach focuses on one-pot, multi-component reactions. These reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single procedure. scielo.org.mx For example, the Hantzsch condensation of aldehydes, ammonium (B1175870) acetate (B1210297), and cyclic 1,3-dicarbonyl compounds can be catalyzed by inexpensive and non-toxic agents like 1,3-di(bromo or chloro)-5,5-dimethylhydantoin under solvent-free conditions to produce 1,8-dioxodecahydroacridine derivatives in excellent yields. scielo.org.mx Similarly, the use of PPA-SiO₂ as a Brønsted acid catalyst in the cyclocondensation of cyclohexanone, aldehydes, and ammonium acetate has shown yields of 80–85% for dioxo derivatives.

Furthermore, cupric acetate in acetic acid has been shown to be a mild oxidant for the synthesis of octahydroacridines from 1,5-diketones, ketoalcohols, or 4H-pyrans, providing another efficient synthetic route. researchgate.netlookchem.com The continuous development of such novel catalytic systems and one-pot procedures is crucial for making the synthesis of octahydroacridine and its derivatives more sustainable and cost-effective, thereby accelerating their translation from the laboratory to industrial and pharmaceutical applications.

Development of Advanced Derivatization Techniques

The functionalization of the this compound scaffold is key to modulating its physicochemical properties and biological activities. Advanced derivatization techniques are being explored to create a diverse library of compounds for screening and development. These techniques aim to introduce a wide range of substituents at various positions of the acridine (B1665455) nucleus, particularly at the C9 and N10 positions.

Researchers have successfully synthesized a variety of 9-substituted derivatives with functionalities such as bromo, methoxy, acetylamino, and diacetylamino groups. researchgate.net The corresponding N(10)-oxides of these derivatives have also been prepared, often in high yields. researchgate.net The introduction of these substituents can significantly alter the electronic and steric properties of the molecule, leading to new or enhanced biological activities. For instance, N-alkylation can enhance the binding affinity of derivatives to specific biological targets.

Modern derivatization methods often employ multi-component reactions to construct complex molecules in a single step. For example, a three-component one-pot synthesis has been used to create octahydroacridine-1,8-diones containing a tetrazolo[1,5-a]quinoline (B14009986) moiety. niscpr.res.in This approach allows for the rapid generation of structurally diverse molecules with potential therapeutic applications. niscpr.res.in

The choice of derivatization technique is often guided by the desired application. For instance, in gas chromatography (GC) analysis, derivatization is used to improve the volatility, stability, and detectability of analytes. research-solution.comjfda-online.comlibretexts.org Common methods include silylation, acylation, and alkylation, which replace active hydrogens on functional groups like alcohols, carboxylic acids, and amines. libretexts.org These techniques, while established for analytical purposes, can also provide inspiration for the synthesis of novel octahydroacridine derivatives with tailored properties.

Future research in this area will likely focus on developing even more sophisticated and site-selective derivatization methods. This could involve the use of advanced catalytic systems, flow chemistry, and computational modeling to predict the properties of new derivatives before their synthesis.

Exploration of New Biological Targets and Therapeutic Areas

Derivatives of this compound have long been recognized for their diverse biological activities. researchgate.net While initial research focused on their potential as analgesics, anti-inflammatory agents, and antimicrobial compounds, the exploration of new biological targets and therapeutic areas is a rapidly expanding field. niscpr.res.inchemimpex.com

Recent studies have highlighted the potential of octahydroacridine derivatives in several key areas:

Anticancer Activity: Certain derivatives have shown promising activity against various tumor cell lines. niscpr.res.in The introduction of specific substituents on the acridine nucleus is a key factor influencing their anticancer potential. niscpr.res.in For example, new 5,6,7,8-tetrahydroisoquinolines, which share a similar structural backbone, have been synthesized and shown to induce apoptosis and cell cycle arrest in cancer cells, targeting enzymes like RET. nih.gov

Antimicrobial and Antiviral Properties: The octahydroacridine scaffold has been a basis for the development of new antimicrobial agents. mdpi.com A series of tetrasubstituted pyridine-N-oxides derived from octahydroacridine have demonstrated activity against a range of pathogenic bacteria and fungi. mdpi.com The antimicrobial efficacy was found to be related to the hydration energy of the molecules. mdpi.com

Neuropharmacology: Researchers are investigating the effects of octahydroacridine derivatives on the central nervous system, particularly in the context of neurodegenerative disorders. chemimpex.com Some derivatives of the related compound 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) have been identified as potent and selective inhibitors of Axl receptor tyrosine kinase, a target implicated in cancer and other diseases. nih.gov

Enzyme Inhibition: 9-Amino-1,2,3,4,5,6,7,8-octahydroacridine is a known acetylcholinesterase inhibitor, highlighting the potential of this class of compounds to interact with specific enzymes. The ability to functionalize the octahydroacridine core allows for the design of inhibitors for a wide range of enzymatic targets.

The exploration of new biological targets is often guided by computational docking studies, which can predict the binding affinity of different derivatives to proteins of interest. This in-silico screening, combined with high-throughput synthesis and biological evaluation, is accelerating the discovery of novel therapeutic applications for octahydroacridines.

Integration into Multifunctional Materials Systems

The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for integration into advanced materials. chemimpex.com Researchers are exploring their use as building blocks for polymers, coatings, and other functional materials. chemimpex.com

One area of interest is in the development of materials with nonlinear optical (NLO) properties. Thin films of octahydroacridine grown via Matrix-Assisted Pulsed Laser Evaporation (MAPLE) have demonstrated potential for applications in this field. The ability to tailor the molecular structure through derivatization offers a pathway to fine-tune the NLO response of these materials.

Furthermore, the integration of octahydroacridine moieties into polymer backbones could lead to the development of new materials with enhanced thermal stability, conductivity, or photophysical properties. The versatility of the octahydroacridine scaffold allows for its incorporation into a variety of polymer architectures.

The development of multifunctional materials often involves a synergistic combination of different components. For instance, octahydroacridine derivatives could be incorporated into nanocomposites, where the properties of the organic molecule are combined with those of an inorganic nanomaterial. This could lead to materials with novel magnetic, electronic, or catalytic properties.

Future research in this area will likely focus on:

The synthesis and characterization of novel octahydroacridine-containing polymers and copolymers.

The investigation of the structure-property relationships in these materials to optimize their performance for specific applications.

The exploration of their potential use in areas such as organic electronics, sensors, and smart coatings.

Environmental Remediation Applications of Octahydroacridines

A novel and promising application for this compound and its derivatives is in the field of environmental remediation. chemimpex.com There is growing interest in using these compounds to degrade harmful pollutants in various environmental contexts. chemimpex.com

The chemical properties of the octahydroacridine scaffold suggest its potential to participate in redox reactions that could lead to the breakdown of persistent organic pollutants. Research in this area is still in its early stages, but initial findings are encouraging.

The application of octahydroacridines in environmental remediation could be enhanced by incorporating them into nanotechnology-based systems. For example, they could be loaded onto nanomaterials to create highly reactive systems for pollutant degradation. nih.gov The high surface area-to-volume ratio of nanomaterials can significantly increase the efficiency of such processes. nih.gov

Furthermore, the development of micro/nanomotors for environmental remediation offers an exciting opportunity for octahydroacridines. mdpi.com These self-propelled micro- or nanoscale devices can actively move through contaminated water, increasing the rate of interaction with pollutants and enhancing their degradation or removal. mdpi.com Octahydroacridine derivatives could be incorporated into these motors as the active agent for pollutant breakdown.

Key future research directions in this area include:

Investigating the mechanisms by which octahydroacridines degrade specific pollutants.

Optimizing the structure of octahydroacridine derivatives to enhance their reactivity towards target contaminants.

Developing and testing octahydroacridine-based materials and technologies for real-world environmental cleanup applications.

The versatility of the this compound scaffold, combined with ongoing advancements in synthetic chemistry, materials science, and environmental technology, positions it as a compound with significant potential to address a wide range of scientific and societal challenges.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,3,4,5,6,7,8-Octahydroacridine?

  • Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of acridine derivatives under high-pressure hydrogen gas. Alternative routes include cyclization reactions of cyclohexylamine derivatives with ketones or aldehydes in acidic conditions. For example, 9-chloro-1,2,3,4-tetrahydroacridine intermediates can be further reduced to achieve full saturation of the acridine ring system . Purification often involves column chromatography or recrystallization using non-polar solvents.

Q. What safety protocols are critical during the synthesis and handling of this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods or well-ventilated environments to avoid inhalation of vapors or aerosols .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
  • Storage : Store in sealed, grounded containers at 2–8°C to prevent degradation or static discharge .
  • Waste Disposal : Neutralize residues with inert adsorbents and dispose via approved hazardous waste facilities .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) to assign proton and carbon environments, particularly distinguishing between axial and equatorial hydrogens in the saturated ring system . Mass spectrometry (MS) validates the molecular ion peak (m/z = 187.2808 for C₁₃H₁₇N) . X-ray crystallography or computational modeling (e.g., DFT calculations) may resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing octahydroacridine derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from impurities, tautomerism, or conformational flexibility. Strategies include:

  • Multi-Technique Validation : Cross-validate using IR, UV-Vis, and high-resolution MS .
  • Dynamic NMR Studies : Analyze temperature-dependent spectra to detect ring-flipping or chair-chair inversions in the saturated system .
  • Computational Chemistry : Compare experimental spectra with simulated data from Gaussian or ORCA software .

Q. What strategies optimize the stereoselective synthesis of this compound?

  • Methodological Answer :

  • Catalytic Asymmetric Hydrogenation : Use chiral catalysts (e.g., BINAP-Ru complexes) to control stereochemistry during acridine reduction .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction selectivity by stabilizing transition states .
  • Kinetic vs. Thermodynamic Control : Adjust reaction temperature and time to favor the desired diastereomer .

Q. How does the saturated ring system in octahydroacridine influence its reactivity compared to fully aromatic acridine?

  • Methodological Answer :

  • Reduced Aromaticity : The saturated system diminishes π-π stacking interactions, altering solubility and aggregation behavior .
  • Enhanced Flexibility : Conformational mobility affects binding affinity in host-guest or enzyme-inhibition studies .
  • Oxidative Stability : The absence of conjugated double bonds reduces susceptibility to photo-oxidation, making it suitable for long-term storage in light-sensitive applications .

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1,2,3,4,5,6,7,8-Octahydroacridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.